Acide ursolique

Vue d'ensemble

Description

Il se trouve dans les cires épicuticulaires des pommes, ainsi que dans les pelures de divers fruits et herbes tels que le romarin, le thym et le basilic sacré . Ce composé a suscité un intérêt considérable en raison de ses avantages potentiels pour la santé, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses .

Mécanisme D'action

Target of Action

Ursolic acid targets numerous molecular players of different cell signaling cascades to promote its anti-cancer potential . It inhibits the activity of Akt, mToR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands . It also targets secreted phosphoprotein 1 and inhibits IL-1beta or TNF-alpha-induced C6 glioma invasion .

Mode of Action

Ursolic acid interacts with a number of molecular targets that play an essential role in many cell signaling pathways . It suppresses transformation, inhibits proliferation, and induces apoptosis of tumor cells . It also helps neutralize harmful free radicals in the body, which can lead to oxidative stress and damage cells .

Biochemical Pathways

Ursolic acid modulates various biochemical pathways. It inhibits NF-κB-mediated inflammatory pathways and increases the scavenging of reactive oxygen species (ROS) in numerous ways . It also upregulates endothelial-type nitric oxide synthase (eNOS) and cystathionine-λ-lyase (CSE), suggesting its vasorelaxant property . Moreover, it inhibits the activity of metalloproteinases, which may contribute to better outcomes in aneurysms management .

Pharmacokinetics

Ursolic acid is absorbed by the intestine through passive diffusion . The bioavailability of ursolic acid by oral administration is low . Therefore, it is usually chemically modified to increase its bioavailability prior to administration . The peak concentration occurs within one hour . No drug accumulation was observed with repeated doses of ursolic acid .

Result of Action

Ursolic acid exhibits various biological functions and potential health benefits. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer . It also significantly reduces the levels of inflammatory parameters IL-1β, IL-6, and TNF-α in tissues . Furthermore, it significantly elevates SOD and GSH levels, while significantly reducing MDA levels in tissues .

Action Environment

The action of ursolic acid can be influenced by environmental factors. For instance, the liver, an important metabolic organ, is where ursolic acid mainly distributes . Also, the compound’s action can be influenced by diet. When mice were fed a high-fat diet, accompanied by oral administration of ursolic acid, it could significantly reduce the total cholesterol and triglyceride levels in the liver and plasma .

Applications De Recherche Scientifique

Ursolic acid has a wide range of scientific research applications:

Analyse Biochimique

Biochemical Properties

Ursolic acid has been shown to interact with various enzymes, proteins, and other biomolecules. It inhibits the proliferation of various cancer cell types by inhibiting the STAT3 activation pathway . Ursolic acid also decreases inflammatory cytokine levels, elevates antioxidant enzyme levels, and reduces oxidative stress levels .

Cellular Effects

Ursolic acid has significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of cancer cells, promote cycle stagnation, and induce apoptosis . Ursolic acid also enhances the cellular immune system and pancreatic beta-cell function .

Molecular Mechanism

Ursolic acid exerts its effects at the molecular level through various mechanisms. It targets numerous molecular players of different cell signaling cascades to promote its anti-cancer potential. It inhibits the activity of Akt, mToR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands .

Temporal Effects in Laboratory Settings

Over time, ursolic acid has been shown to have varying effects in laboratory settings. For example, it has been shown to alleviate seizure behavior and cognitive impairment induced by epilepsy over time . Ursolic acid treatment also rescued hippocampal neuronal damage, aberrant neurogenesis, and ectopic migration, which are commonly accompanied by epilepsy occurrence .

Dosage Effects in Animal Models

The effects of ursolic acid vary with different dosages in animal models. For instance, ursolic acid has been shown to significantly reduce the levels of inflammatory parameters IL-1β, IL-6 and TNF-α in mouse tissues . It could significantly elevate SOD and GSH levels, while significantly reducing MDA levels in animal tissues .

Metabolic Pathways

Ursolic acid is involved in various metabolic pathways. It has been shown to possess ubiquitous biological activities against metabolic diseases, including obesity, insulin resistance, hyperlipidemia, and atherosclerosis .

Transport and Distribution

Ursolic acid is transported and distributed within cells and tissues in various ways. For instance, a variety of ursolic acid nanoformulations, such as micelles, liposomes, and nanoparticles, have been prepared to increase the solubility and bioactivity of ursolic acid, while promoting the accumulation of ursolic acid in tumor tissues .

Subcellular Localization

It is known that ursolic acid can regulate the proliferation, metastasis, angiogenesis, and apoptosis of tumor cells by acting on a variety of cytokines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide ursolique peut être synthétisé par le biais de diverses réactions chimiques, notamment l'oxydation de l'acide bétulique et la cyclisation du squalène . Les voies de synthèse impliquent souvent plusieurs étapes, notamment l'utilisation d'oxydants forts et de catalyseurs pour obtenir la structure souhaitée.

Méthodes de production industrielle : La production industrielle de l'this compound implique généralement l'extraction à partir de sources naturelles. Le processus comprend l'extraction par solvant, la purification et la cristallisation. Par exemple, les pelures de pommes sont une source riche en this compound, et le composé peut être extrait en utilisant l'éthanol ou l'acétone comme solvants . Le composé extrait est ensuite purifié par des techniques telles que la chromatographie sur colonne et la recristallisation.

Analyse Des Réactions Chimiques

Types de réactions : L'acide ursolique subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour produire des dérivés ayant une activité biologique accrue.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant la solubilité et la biodisponibilité du composé.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Solvants : Éthanol, acétone, tétrahydrofurane.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound tels que les esters, les amides et les oxadiazole quinolones .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse de divers composés bioactifs.

Industrie : Utilisé dans la formulation de cosmétiques et de compléments alimentaires en raison de ses propriétés antioxydantes.

5. Mécanisme d'action

L'this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :

Activité anticancéreuse : Il inhibe la voie d'activation de STAT3, conduisant à une réduction de la prolifération des cellules cancéreuses et à l'induction de l'apoptose.

Effets anti-inflammatoires : Il module l'expression des cytokines inflammatoires et inhibe l'activation du facteur nucléaire kappa B (NF-κB).

Effets métaboliques : Il améliore la croissance musculaire et réduit l'accumulation de graisse en modulant l'expression des gènes impliqués dans le métabolisme des lipides.

Comparaison Avec Des Composés Similaires

L'acide ursolique fait partie de la famille des triterpénoïdes pentacycliques, qui comprend des composés similaires tels que :

Acide oléanolique : Structure similaire mais diffère par la position des groupes fonctionnels.

Acide asiatique : Un autre triterpénoïde pentacyclique avec des activités biologiques similaires mais des cibles moléculaires différentes.

Acide bétulique : Connu pour ses propriétés anticancéreuses, mais avec un mécanisme d'action différent de celui de l'this compound.

L'this compound se distingue par sa large gamme d'activités biologiques et sa présence dans les fruits et les herbes couramment consommés, ce qui en fait un composé unique et accessible pour diverses applications.

Propriétés

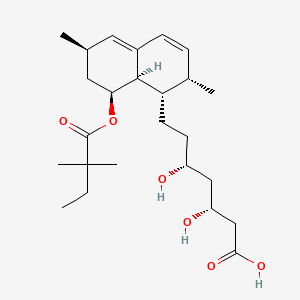

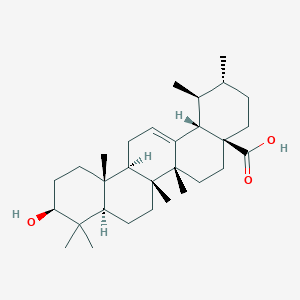

IUPAC Name |

10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGUUGGRBIKTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861629 | |

| Record name | 3-Hydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carissic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77-52-1, 121467-37-6 | |

| Record name | Ursolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ursolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urs-12-en-28-oic acid, 3-hydroxy-, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carissic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 °C | |

| Record name | Carissic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ursolic acid exert its anticancer effects?

A1: Ursolic acid exhibits anticancer activity through various mechanisms, including:

- Induction of apoptosis: Ursolic acid promotes apoptosis (programmed cell death) in cancer cells through multiple pathways, such as activation of caspases (executioner proteins of apoptosis) like caspase-3 and caspase-9 [, , , ], upregulation of pro-apoptotic proteins like Bax [, , , ], and downregulation of anti-apoptotic proteins like Bcl-2 [, , , ].

- Suppression of cell proliferation: Ursolic acid inhibits the growth and proliferation of cancer cells, potentially by suppressing signaling pathways involved in cell cycle progression like the EGFR pathway [] and NF-κB pathway [].

- Inhibition of metastasis: Ursolic acid can hinder the spread of cancer cells by suppressing matrix metalloproteinases (MMPs) [, ], enzymes involved in the breakdown of extracellular matrix, which is crucial for cancer cell invasion and metastasis.

- Modulation of cellular metabolism: Recent studies suggest that ursolic acid might impact cancer cell metabolism, particularly glycolysis [], potentially contributing to its antitumor effects.

Q2: What are the potential benefits of ursolic acid in treating non-alcoholic fatty liver disease (NAFLD)?

A2: Ursolic acid shows promise in addressing NAFLD by:

- Regulating Th17 cells: Ursolic acid targets secreted phosphoprotein 1 (SPP1) [], a protein involved in immune responses. By suppressing SPP1 activity, ursolic acid modulates the differentiation of Th17 cells, a type of immune cell implicated in the inflammatory processes of NAFLD.

- Reducing inflammation and oxidative stress: Ursolic acid exhibits anti-inflammatory and antioxidant properties [], which could help alleviate liver damage and inflammation associated with NAFLD.

Q3: How does ursolic acid affect skeletal muscle health?

A3: Ursolic acid demonstrates potential benefits for skeletal muscle by:

- Inhibiting muscle atrophy: In preclinical studies, ursolic acid was shown to inhibit the expression of genes associated with muscle atrophy [], suggesting its potential to preserve muscle mass.

- Improving exercise performance: Dietary supplementation with ursolic acid in dogs with age-related muscle atrophy led to improved exercise participation and performance, suggesting a potential for enhancing muscle function [].

Q4: What is the molecular formula and weight of ursolic acid?

A4: The molecular formula of ursolic acid is C30H48O3, and its molecular weight is 456.70 g/mol.

Q5: What spectroscopic techniques are commonly employed for characterizing ursolic acid?

A5: Several spectroscopic methods are used for the identification and characterization of ursolic acid, including:

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to analyze the absorbance and transmittance of UV-Vis light, providing information about the presence of conjugated systems and functional groups [].

- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule by analyzing the vibrational modes of chemical bonds [, ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information by analyzing the magnetic properties of atomic nuclei, including 1H-NMR and 13C-NMR [, ].

- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the compound. Techniques like Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used [].

Q6: What are the challenges associated with the solubility and bioavailability of ursolic acid?

A6: Ursolic acid is known for its poor water solubility, which limits its bioavailability and therapeutic efficacy. []

Q7: What strategies have been explored to enhance the solubility and bioavailability of ursolic acid?

A7: Various approaches have been investigated to improve the delivery and efficacy of ursolic acid:

- Nanoparticles: Encapsulating ursolic acid in nanoparticles, such as liposomes, has shown promise in enhancing its solubility, stability, cellular uptake, and therapeutic efficacy in preclinical cancer models [].

- Solid Dispersions: Formulating ursolic acid as solid dispersions using polymers can enhance its dissolution rate and bioavailability [].

Q8: What analytical techniques are commonly used to quantify ursolic acid?

A8: High-Performance Liquid Chromatography (HPLC) is a widely employed technique for quantifying ursolic acid in various matrices, including plant materials, extracts, and pharmaceutical formulations [, , , , , , , ].

Q9: What are the critical parameters considered in analytical method validation for ursolic acid determination?

A9: Validation of analytical methods for ursolic acid quantification typically involves assessing parameters like:

- Linearity: Evaluating the linear relationship between the concentration of ursolic acid and the analytical signal [, , , ].

- Accuracy: Determining the closeness of the measured value to the true value, often evaluated through recovery experiments [, , , , , , ].

- Precision: Assessing the agreement between replicate measurements, often expressed as relative standard deviation (RSD) [, , , , , , ].

- Specificity: Ensuring that the method selectively measures ursolic acid in the presence of other components in the sample matrix [].

Q10: Are there any known toxic effects or safety concerns associated with ursolic acid?

A11: While generally considered safe, high doses of ursolic acid might lead to some adverse effects. In a study on dogs, a high concentration of ursolic acid (100 μg/ml) was found to decrease the viability of human umbilical vein endothelial cells [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.